DL-LEUCINE (2-13C)
Description
Significance of Stable Isotope Probing in Biological Systems
Stable Isotope Probing (SIP) is a powerful technique that allows researchers to trace metabolic pathways and identify active microorganisms within complex environmental samples. researchgate.netlbl.gov By introducing a substrate labeled with a heavy stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), scientists can track the isotope as it is assimilated and incorporated into cellular components like DNA, RNA, and proteins. researchgate.netenviro.wiki This method provides direct evidence of metabolic activity and function, linking specific microorganisms to biogeochemical processes without the need for cultivation. researchgate.netnih.gov
The significance of SIP lies in its ability to unravel the intricate interactions and metabolic functions within microbial communities. researchgate.net It has been instrumental in identifying key players in processes like contaminant biodegradation, where it can conclusively determine if in-situ bioremediation is occurring. enviro.wikinih.gov By tracking the flow of isotopes from a labeled compound into microbial biomass, researchers can identify the specific organisms responsible for breaking down pollutants. utrgv.edu This approach has broad applications, from studying soil and rhizosphere ecology to advancing the field of metagenomics by linking genetic information to metabolic function. researchgate.netutrgv.edu The use of stable isotopes has become a cornerstone of modern metabolic research, offering valuable insights into the dynamic processes of biological systems. oup.com
Overview of Leucine (B10760876) as a Metabolic Tracer
Leucine, an essential branched-chain amino acid (BCAA), is a cornerstone for studying protein metabolism in vivo. cambridge.orgwikipedia.org Since the human body cannot synthesize it, its presence and metabolism are directly related to dietary intake and the breakdown of body protein. wikipedia.orgnih.gov Leucine plays a pivotal role in protein synthesis, acting as a key regulator of the mTOR signaling pathway, which controls cell growth and proliferation. medchemexpress.com Its metabolic end products are acetyl-CoA and acetoacetate, making it an exclusively ketogenic amino acid. wikipedia.org
These characteristics make isotopically labeled leucine an ideal tracer for investigating protein synthesis, breakdown, and oxidation. cambridge.orgcambridge.org L-[1-¹³C]leucine is often considered the reference tracer for measuring whole-body protein turnover. cambridge.orgcambridge.org Studies using labeled leucine have significantly contributed to our understanding of how factors like feeding, fasting, hormones, and disease affect protein metabolism. cambridge.orgcambridge.org Leucine metabolism primarily occurs in muscle, adipose tissue, and the liver, allowing for tissue-specific investigations. wikipedia.org For instance, tracer studies have revealed that tissues like the liver and gut have much higher protein turnover rates than muscle. cambridge.org The use of leucine tracers allows for the simultaneous estimation of protein synthesis and breakdown, providing a detailed picture of the net protein balance in various physiological states. cambridge.org
Specificity of Carbon-13 Labeling at the 2-Position of Leucine
The position of the carbon-13 label on the leucine molecule is critical as it determines which metabolic pathways can be traced. When leucine is labeled at the C1 position (the carboxyl carbon), the ¹³C is released as ¹³CO₂ during the decarboxylation of its keto acid, α-ketoisocaproate (KIC). physiology.orgnih.gov This provides a direct measure of leucine oxidation. cambridge.org
However, the metabolic fate of the carbon at the 2-position (the alpha-carbon) is more complex. After transamination, the C2 of leucine becomes the C1 of acetyl-CoA. physiology.orgnih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where the ¹³C can either be released as CO₂ in subsequent turns of the cycle or be incorporated into other metabolites, such as glutamate (B1630785). physiology.orgresearchgate.net
Research comparing [1-¹³C]leucine with [1,2-¹³C₂]leucine has shown that the recovery of the 2-¹³C label in expired CO₂ is significantly lower than that of the 1-¹³C label. physiology.orgnih.gov One study found that only about 58% of the 2-¹³C label was recovered in breath CO₂ relative to the 1-¹³C label. physiology.orgnih.gov This indicates that a substantial portion (around 42%) of the carbon from the 2-position is retained within the body, likely through incorporation into other compounds via TCA cycle exchange reactions. physiology.orgnih.gov This specific labeling allows researchers to probe the intricate pathways of acetyl-CoA metabolism and the anabolic use of carbon skeletons derived from amino acid catabolism. researchgate.netnih.gov
| Tracer | Relative Recovery in Breath CO₂ | Percentage Retained in Body |
| [1-¹³C]leucine | 100% (Reference) | ~0% |
| [2-¹³C]leucine | ~58% | ~42% |
| Data derived from studies comparing the oxidation of differently labeled leucine tracers. physiology.orgnih.gov |
Historical Context of Labeled Leucine Tracer Studies
The use of isotopes as metabolic tracers dates back to the 1930s, with early experiments using deuterium (B1214612). oup.com The pioneering work of Schoenheimer and Rittenberg in the late 1930s and early 1940s, using ¹⁵N-labeled amino acids, revolutionized the understanding of metabolism by demonstrating the dynamic state of body constituents. cambridge.org These foundational studies laid the groundwork for the application of stable isotopes in human nutrition research. cambridge.org
Initially, radioactive isotopes like carbon-14 (B1195169) were common, but the development and increased availability of stable isotopes and sensitive analytical techniques like mass spectrometry led to their wider use, especially in human studies, due to safety advantages. oup.comresearchgate.netphysiology.org In the 1980s, methods using primed, continuous infusions of L-[1-¹³C]leucine were developed and refined, establishing it as a reliable tool for measuring leucine and protein kinetics in humans. physiology.orgphysiology.orgnih.gov These methods allowed for the determination of leucine turnover, oxidation, and incorporation into protein with high precision. physiology.orgphysiology.org Over the years, the cost of producing ¹³C-labeled compounds has decreased significantly, making these powerful tracer studies more accessible to the research community. cambridge.org The simultaneous use of leucine labeled with different isotopes, such as ¹³C and ¹⁵N, further expanded the capacity of these studies to dissect complex metabolic regulations. nih.govportlandpress.com
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Dl Leucine 2 13c
Chemical Synthesis Routes for Site-Specific ¹³C-Leucine
The chemical synthesis of DL-leucine with a ¹³C label at the second carbon position (C2) requires multi-step procedures that provide precise control over the placement of the isotope.
One established method for preparing DL-[2-¹³C]leucine involves the condensation of the sodium salt of ethyl acetamido-[2-¹³C]cyanoacetate with isobutyl bromide. This reaction is effectively carried out in hexamethylphosphoroustriamide as the solvent. The resulting product is then subjected to hydrolysis and decarboxylation to yield the final DL-[2-¹³C]leucine.
Another approach involves the use of palladium-catalyzed C(sp³)–H functionalization, which offers a versatile and high-yielding route to ¹³C methyl-labeled amino acids. rsc.orgnih.gov This method can be adapted for the synthesis of various isotopomers of leucine (B10760876). rsc.orgnih.gov
The synthesis of L-leucine selectively labeled with carbon-13 in either of its diastereotopic methyl groups, as well as at the C-3 and C-4 positions, has also been described. rsc.org These methods often create the stereogenic center at C-2 with complete stereocontrol through a one-pot, two-enzyme catalyzed procedure. rsc.org The synthesis of the necessary isotopically labeled 2-keto esters can be achieved through various means, including the alkylation of a propionylated Evans' auxiliary with labeled iodomethane (B122720) or the diastereoselective conjugate addition of a labeled organocopper reagent. rsc.org
A simplified and economical route for producing methyl-labeled leucine starts with an isopropyl oxazolidinone, which is acylated with deuterated propionyl chloride. researchgate.net The subsequent product is then stereoselectively methylated using ¹³CH₃-methyl iodide. researchgate.net
Chemo-Enzymatic and Microbial Biosynthetic Strategies for Labeled Leucine
Chemo-enzymatic and microbial biosynthesis methods present effective alternatives to purely chemical synthesis for producing isotopically labeled leucine. These strategies often leverage the high selectivity of enzymes to achieve specific labeling patterns. d-nb.inforesearchgate.netnih.gov
Microbial Biosynthesis
Microorganisms can be utilized to produce ¹³C-labeled leucine. For instance, Corynebacterium glutamicum, a known glutamic acid producer, can be induced to synthesize L-[¹⁵N]leucine when cultured in a medium containing [¹⁵N]ammonium sulfate, glucose, and sodium alpha-ketoisocaproate. nih.gov This method can be adapted for ¹³C labeling by using a ¹³C-labeled glucose source. The biosynthesis of L-[¹³C]isoleucine has been demonstrated by supplying induced C. glutamicum cells with [2-¹³C]- or [3-¹³C]pyruvic acid. nih.gov
Another microbial strategy involves the use of Escherichia coli strains deficient in certain biosynthetic pathways. For example, chiral (2S)-[5-¹³C]leucine was obtained from an E. coli strain deficient in acetolactate synthesis when the culture was supplemented with (RS)-[2-¹³CH₃]acetolactate. nih.gov
Chemo-Enzymatic Synthesis
Chemo-enzymatic methods combine chemical synthesis steps with enzymatic reactions. d-nb.inforesearchgate.netnih.gov For example, isotopomers of L-phenylalanine labeled with ¹³C in the carboxylic group have been synthesized by converting labeled sodium acetate (B1210297) into the corresponding cinnamic acid species, followed by the addition of ammonia (B1221849) in the presence of phenylalanine ammonia lyase. tandfonline.com Similar enzymatic strategies can be applied to the synthesis of labeled leucine.
A one-pot, two-enzyme catalyzed procedure involving hydrolysis and reductive amination of a 2-keto ester can be used to create the stereogenic center at C-2 with total stereocontrol. rsc.org Cell-free protein synthesis (CFPS) systems that maintain the metabolic activity of E. coli enzymes can also be harnessed to produce proteins with selectively ¹³C-labeled amino acids from inexpensive ¹³C-labeled precursors. copernicus.orgnih.gov For instance, by providing 3-¹³C-pyruvate as a precursor, methyl groups of leucine and valine can be labeled. copernicus.orgnih.gov
Isotopic Purity and Enrichment Verification Methods
Accurately determining the isotopic purity and enrichment of DL-Leucine (2-¹³C) is crucial for its intended applications. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for quantifying the level of enrichment in labeled compounds. almacgroup.comnih.gov High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the separation of the labeled compound from impurities and provides accurate mass measurements to determine isotopic distribution. rsc.orgalmacgroup.comnih.govacs.org
Time-of-flight (TOF) mass spectrometry offers high resolution, which is beneficial for resolving isotopes of labeled compounds and enabling more accurate quantification. almacgroup.comresearchgate.net The general procedure for determining isotopic enrichment by MS involves several steps:
Analyzing the natural abundance compound to determine the purity of the mass cluster. nih.gov
Calculating the theoretical isotope composition for different enrichment levels. nih.gov
Comparing the measured isotope distribution of the labeled compound with the calculated distributions. nih.gov
Extracted Ion Chromatograms (EIC) are generated for each isotope, and the peak areas are integrated and used for quantitation. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, is instrumental in confirming the position of the ¹³C label within the molecule and assessing the isotopic enrichment. rsc.orgnih.gov For DL-Leucine (2-¹³C), the ¹³C NMR spectrum would show a significantly enhanced signal corresponding to the C2 carbon, confirming the site-specific labeling. The integration of this peak relative to the natural abundance signals of other carbons can provide a measure of isotopic enrichment.
Combining HR-MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the labeled compound. rsc.org
Table 1: Comparison of Synthesis Methods for Labeled Leucine
| Synthesis Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Synthesis | Multi-step organic reactions using labeled precursors. rsc.org | Precise control over isotope position; applicable to various labels. rsc.orgchempep.com | Can be complex, expensive, and may require harsh reaction conditions. chempep.com |
| Microbial Biosynthesis | Utilization of microorganisms to produce labeled amino acids from labeled media components. nih.govnih.gov | Can be cost-effective for large-scale production; produces stereospecific L-amino acids. | Labeling pattern may be less specific (scrambling); requires optimization of microbial strains and culture conditions. copernicus.org |
| Chemo-Enzymatic Synthesis | Combination of chemical steps and highly selective enzymatic reactions. d-nb.infotandfonline.com | High stereospecificity and regioselectivity from enzymes; milder reaction conditions. researchgate.netnih.gov | May require purification of enzymes; enzyme stability can be a concern. |
Table 2: Methods for Isotopic Purity and Enrichment Verification
| Verification Method | Principle | Information Provided |
|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine isotopic distribution. almacgroup.comnih.gov | Isotopic enrichment, molecular weight confirmation, and impurity profile. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. rsc.orgnih.gov | Position of the isotopic label, structural integrity, and relative isotopic purity. rsc.org |
Methodological Framework for Dl Leucine 2 13c Tracer Studies
In Vivo Tracer Administration Protocols
The administration of DL-LEUCINE (2-13C) in vivo is a critical step in tracer studies designed to quantify various aspects of leucine (B10760876) and protein metabolism. The choice of administration protocol depends on the specific research question and the metabolic state being investigated.
Continuous Infusion Techniques
Continuous intravenous infusion of a labeled amino acid, such as L-[1-13C]leucine, is a widely used method to achieve a plateau in plasma tracer enrichment, known as an isotopic steady state. nih.govcambridge.org This state is crucial for accurately calculating metabolic rates. Typically, an isotopic steady state can be reached in under two hours and the infusion is completed within four hours. nih.gov This method allows for the determination of leucine turnover, oxidation, and incorporation into protein. nih.gov The L-[1-13C]leucine method is considered a reference for obtaining reliable estimates of whole-body protein metabolism in most physiological conditions. cambridge.org Studies have shown that this technique can be used to assess leucine metabolism in various populations, including healthy individuals and those with conditions like cirrhosis, under different dietary regimens. nih.gov
Primed Continuous Infusion Strategies
To accelerate the attainment of an isotopic steady state, a primed continuous infusion strategy is often employed. nih.govnih.gov This involves administering an initial larger dose of the tracer, known as a priming dose, followed by a continuous infusion at a lower rate. nih.govphysiology.org For instance, a primed continuous infusion of L-[1-13C]leucine can be used to measure leucine metabolism by assessing plasma [1-13C]leucine enrichment, expired 13CO2 enrichment, and the CO2 production rate at isotopic steady state. nih.gov The use of a priming dose of both L-[1-13C]leucine and NaH13CO3 helps to achieve this steady state more rapidly, typically within two hours. nih.gov This approach has been successfully applied in studies involving healthy individuals of all ages and can be combined with other labeled amino acids to simultaneously investigate the kinetics of multiple amino acids. nih.govphysiology.org
Single Bolus/Pulse-Chase Administration
An alternative to continuous infusion is the single bolus injection, or "flooding dose" technique. This method involves the injection of a large amount of the labeled amino acid to minimize the differences in isotopic enrichment between the plasma and tissue compartments. researchgate.net A single bolus of L-[1-13C]leucine has been used to measure muscle protein synthesis. physiology.org For example, one study administered a single oral bolus of 100g of water enriched with 2H2O to measure myofibrillar protein fractional synthetic rate over several days. metsol.com Another approach involves an oral load of L-[1-13C]leucine to assess whole-body leucine oxidation through breath tests. nih.gov While the flooding dose method can be less time-consuming, it has been shown to yield significantly higher fractional synthesis rate values for protein compared to the constant infusion method. unja.ac.id However, studies comparing bolus injection with constant infusion for measuring muscle protein synthesis in humans have found the results to be nearly identical. unja.ac.id
Biological Sample Collection and Pre-Analytical Processing
Following the administration of the DL-LEUCINE (2-13C) tracer, the collection and processing of biological samples are crucial for accurate downstream analysis.
Collection of Plasma, Tissue Biopsies (e.g., muscle), and Exhaled Breath Samples
The collection of various biological samples allows for a comprehensive analysis of leucine metabolism.
Plasma: Blood samples are typically collected at regular intervals throughout the infusion period. physiology.org They are drawn into heparinized syringes and immediately placed on ice to prevent metabolic activity. physiology.org Centrifugation is then used to separate the plasma, which is stored at very low temperatures (e.g., -60°C or -80°C) until analysis. physiology.orgphysiology.org
Tissue Biopsies: Muscle tissue biopsies, often from the vastus lateralis, are obtained to measure the incorporation of the tracer into muscle protein. physiology.orgresearchgate.net These samples are immediately cleared of any blood, fat, and connective tissue, then rapidly frozen in liquid nitrogen and stored at -80°C. physiology.org In some protocols, multiple biopsies are taken to track the change in protein-bound tracer enrichment over time. physiology.org
Exhaled Breath Samples: The collection of exhaled breath is essential for measuring the oxidation of the labeled leucine to 13CO2. scirp.org Breath samples can be collected in specialized tubes, and while they are best analyzed promptly, they can be stored for several weeks without significant changes in 13C enrichment. scirp.orgbiologists.com To ensure accuracy, it is recommended that subjects avoid consuming naturally 13C-enriched products for at least a day prior to the test. scirp.org Various methods exist for breath collection, including active sampling with solid-phase microextraction (SPME) which can offer advantages in terms of speed and portability. nih.gov
Protein Isolation and Hydrolysis for Amino Acid Extraction
To analyze the incorporation of the 13C label into proteins, the proteins must first be isolated from the collected tissue samples and then broken down into their constituent amino acids.
The standard procedure for this is acid hydrolysis. ucdavis.edu This process involves heating the protein sample in a strong acid, typically 6 M hydrochloric acid (HCl), at a high temperature (around 110-150°C) for a period ranging from 70 minutes to 24 hours under an anoxic atmosphere. ucdavis.edualexandraatleephillips.com This breaks the peptide bonds, liberating the individual amino acids. frontiersin.org Following hydrolysis, further purification steps may be necessary, such as removing lipids with an organic solvent mixture or using cation-exchange chromatography for samples with a significant inorganic matrix. ucdavis.edu It is important to note that acid hydrolysis can lead to the degradation of certain amino acids like tryptophan and the conversion of asparagine and glutamine to their acidic forms. frontiersin.org The resulting amino acid mixture is then dried and prepared for analysis. ucdavis.edu
Metabolite Extraction from Cells and Tissues
The initial and critical step in any tracer study involving DL-LEUCINE (2-13C) is the efficient extraction of metabolites from biological samples. The primary goal is to isolate the labeled leucine and its downstream metabolic products from the complex matrix of cells and tissues for subsequent analysis. The choice of extraction method depends on the nature of the sample and the target metabolites.
For soluble intracellular metabolites, a common approach involves quenching metabolic activity rapidly and extracting the compounds using polar organic solvents. nih.gov This is often achieved by using ice-cold solvent mixtures, such as methanol-water or acetonitrile-water, to halt enzymatic processes and precipitate larger molecules like proteins and lipids. nih.govnih.gov For instance, a widely used technique for polar metabolites involves extraction with a 4:1 mixture of methanol (B129727) and water. ckisotopes.com To extract metabolites from T cells, frozen cell pellets can be resuspended in cold methanol to lyse the cells and solubilize the metabolites. nih.govbiorxiv.org Similarly, for quantitative analysis of the microbial metabolome, extraction with boiling ethanol (B145695) is a documented method. researchgate.net
When DL-LEUCINE (2-13C) is incorporated into proteins, a different approach is required to measure its enrichment in protein-bound pools. This typically involves the hydrolysis of proteins to break them down into their constituent amino acids. Acid hydrolysis, commonly performed using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 150°C), is a standard procedure to liberate amino acids from the protein structure. ucdavis.eduwvu.edu Following hydrolysis, further purification steps, such as strong cation-exchange chromatography, may be necessary to remove interfering substances like carbohydrates and salts before analysis. ucdavis.edu
Advanced Analytical Techniques for Isotopic Enrichment Measurement
Following extraction, the accurate measurement of 13C isotopic enrichment in leucine and its metabolites is paramount. Several sophisticated analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, precision, and the type of information provided. nih.govfrontiersin.org
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for analyzing 13C enrichment in metabolic studies. physiology.orgnih.gov The method requires that the analytes be volatile and thermally stable. Since amino acids like leucine are non-volatile, a crucial pre-analysis step is chemical derivatization. wvu.edud-nb.info This process converts the amino acids into volatile ester derivatives. Several derivatization agents are used, including:
N-heptafluorobutyryl isobutyl esters : Used for the analysis of leucine in plasma. nih.gov
Trimethylsilyl (TMS) esters : Formed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), this one-step derivatization is applicable to a variety of functional groups. wvu.edu
Quinoxalinol-TMS derivatives : Employed for the analysis of leucine's metabolite, α-ketoisocaproic acid (KIC). nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the different compounds are separated based on their chemical properties as they pass through a capillary column. d-nb.info The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). By monitoring specific ion fragments, GC-MS can quantify both the concentration and the isotopic enrichment of [1-13C]leucine and its metabolites with high sensitivity. nih.gov For example, selected ion monitoring can detect enrichments as low as 0.1 atom % excess. nih.gov
Table 1: Comparison of Common Derivatization Methods for GC-MS Analysis of Amino Acids
| Derivatization Method/Reagent | Target Analyte Example | Key Features | Reference |
|---|---|---|---|
| N-heptafluorobutyryl isobutyl ester | Leucine | Improves sensitivity; allows negative ion monitoring. | nih.gov |
| Quinoxalinol-TMS derivative | α-ketoisocaproic acid (KIC) | Enables analysis of keto acids. | nih.gov |
| N-acetyl methyl esters (NACME) | General Amino Acids | Commonly used for GC-C-IRMS applications. | ucdavis.edu |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | General Amino Acids | Simple one-step procedure applicable to multiple functional groups. | wvu.edu |
For the highest precision and accuracy in isotopic enrichment measurement, especially at very low levels, isotope ratio mass spectrometry (IRMS) is the preferred method. cambridge.orgunl.edu When coupled with a gas chromatograph via a combustion interface (GC-C-IRMS), it becomes a powerful tool for compound-specific isotope analysis. ucdavis.edunih.govresearchgate.net
In this technique, compounds eluting from the GC column are quantitatively combusted in an online furnace at high temperatures (e.g., 1000°C) to convert them into simple gases, primarily carbon dioxide (CO2) and nitrogen (N2). ucdavis.eduthermofisher.com The CO2 gas, containing the carbon from the original analyte, is then introduced into the IRMS. The IRMS measures the ratio of the heavy isotope (13CO2) to the light isotope (12CO2) with exceptional precision. physiology.orgunl.edu
GC-C-IRMS offers significant advantages over conventional GC-MS for tracer studies:
Superior Sensitivity : It requires only nanogram quantities of leucine, which is crucial for measuring the synthesis rates of individual proteins from small biopsy samples. nih.gov
High Precision : It can detect very small changes in isotope ratios, making it ideal for studies using low tracer doses or measuring enrichment in natural abundance. cambridge.orgresearchgate.net
Accuracy : GC-C-IRMS is considered more accurate and reproducible than GC-MS, particularly at low enrichment levels. researchgate.net
These features make GC-C-IRMS the reference method for quantifying the oxidation of L-[1-13C]leucine by measuring 13CO2 enrichment in expired breath. cambridge.org
Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable analytical tool for metabolomics and is well-suited for the analysis of DL-LEUCINE (2-13C) and its metabolites. nih.govmdpi.com Unlike GC-MS, LC-MS is ideal for analyzing non-volatile and thermally fragile compounds in their native form, often eliminating the need for chemical derivatization. google.com
The system works by first separating compounds in a sample using high-performance liquid chromatography (HPLC). google.com The separated compounds are then ionized, typically using soft ionization techniques like electrospray ionization (ESI), and analyzed by a mass spectrometer. researchgate.net LC-MS is highly versatile and can be used to quantify a wide range of metabolites, from amino acids to complex lipids, in biological fluids and cell extracts. biorxiv.orgfrontiersin.orgnih.gov Recent advancements in mass spectrometry, such as the use of high-resolution instruments like the Orbitrap Fusion, have enabled integrated LC-MS strategies to reliably distinguish between isomers like leucine and isoleucine, which is a common analytical challenge. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful approach for tracing metabolic pathways. nih.govnih.gov While mass spectrometry techniques measure mass isotopologues (molecules differing in the number of isotopic labels), NMR, particularly 13C NMR, can determine the exact position of the 13C label within a metabolite's carbon skeleton. nih.govnih.gov This provides detailed information on isotopomers (molecules with the same number of labels but at different positions).
When cells are incubated with DL-LEUCINE (2-13C), the 13C label is transferred to other metabolites through various biochemical reactions. By analyzing the 13C NMR spectrum of cell extracts, researchers can identify the resulting 13C-labeled products and pinpoint the location of the 13C atom in each. nih.govmdpi.com This positional information is invaluable for elucidating the activity of specific metabolic pathways, such as the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov Although NMR is generally less sensitive than MS, it is non-destructive and provides unparalleled structural detail on metabolic fluxes. nih.govnih.gov
Recent innovations have extended metabolic tracer research into the realm of in vivo imaging using Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI). Two leading-edge techniques are hyperpolarization and deuterium (B1214612) imaging. otsuka.co.jp
Hyperpolarization is a process that can increase the NMR signal of 13C-labeled substrates by more than 10,000-fold. medrxiv.org This enormous signal enhancement allows for the real-time imaging of the conversion of an injected hyperpolarized 13C-labeled tracer, such as [1-13C]pyruvate, into its metabolic products within seconds. otsuka.co.jpmedrxiv.org This provides a dynamic, non-invasive window into metabolic activity in living organisms, including humans. medrxiv.org
Deuterium (2H) metabolic imaging (DMI) is another emerging non-invasive method that tracks the metabolism of deuterium-labeled compounds. biorxiv.orgnih.gov It takes advantage of the very low natural abundance of deuterium, providing a high-contrast signal for the labeled tracer and its downstream metabolites. otsuka.co.jp DMI and hyperpolarized 13C-MRI are complementary techniques that can be used to probe different aspects of metabolism, such as glycolysis and oxidative phosphorylation, simultaneously in the same subject. medrxiv.orgnih.gov
Table 2: Overview of Advanced Analytical Techniques for 13C Isotopic Analysis
| Technique | Principle | Key Advantage(s) | Limitation(s) | Reference |
|---|---|---|---|---|
| GC-MS | Separation of volatile derivatives by GC, followed by mass analysis. | High sensitivity and widely available. | Requires chemical derivatization for non-volatile compounds. | physiology.orgnih.gov |
| GC-C-IRMS | GC separation, followed by combustion to CO2 and isotope ratio analysis. | Highest precision and accuracy, especially at low enrichment; very sensitive (nanogram level). | Measures bulk isotope ratio, not positional information. | researchgate.netnih.govresearchgate.net |
| LC-MS | Separation by HPLC, followed by mass analysis. | Analyzes non-volatile/thermally labile compounds; no derivatization needed. | Ion suppression effects can complicate quantification. | nih.govmdpi.com |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field. | Provides positional isotope information (isotopomers); non-destructive. | Relatively low sensitivity compared to MS. | nih.govnih.gov |
| Hyperpolarized MRS/MRI | Dramatically enhances the NMR signal of a 13C tracer. | Enables real-time, in vivo imaging of metabolic fluxes. | Signal enhancement is short-lived; complex instrumentation. | otsuka.co.jpmedrxiv.org |
Applications of Dl Leucine 2 13c in Metabolic Research
Elucidation of Protein Turnover and Synthesis Rates
DL-LEUCINE (2-13C) is instrumental in determining the rates at which proteins are synthesized and broken down in the body. This is achieved through a primed, continuous infusion of the tracer, which allows the body's amino acid pools to reach an isotopic steady state. physiology.orgnih.gov By measuring the incorporation of the 13C label into proteins and its dilution in the plasma, researchers can quantify the kinetics of protein metabolism at both the whole-body and tissue-specific levels. nih.govportlandpress.com
Whole-Body Protein Kinetics
Studies have shown that these kinetics are highly responsive to nutritional status. For instance, feeding markedly increases whole-body protein synthesis compared to the fasted state. nih.gov Conversely, providing diets very low in essential amino acids like leucine (B10760876) leads to significantly lower rates of both whole-body protein synthesis and breakdown. fao.org Research in critically ill patients has demonstrated that hypocaloric feeding can lower whole-body protein synthesis without altering protein degradation, resulting in a more negative protein balance. nih.gov
Table 1: Representative Findings in Whole-Body Protein Kinetics Using 13C-Leucine Tracers
| Study Population | Condition | Key Findings | Reference |
|---|---|---|---|
| Preterm Infants | Fed human milk or protein-enriched milk | Whole-body protein turnover was 8.22 ± 2.31 g/kg/day. Turnover correlated with protein intake but not with protein deposition. | nih.gov |
| Young and Elderly Men | Post-absorptive vs. Fed | In the fasted state, leucine flux was similar between age groups. Feeding increased flux and oxidation while decreasing protein breakdown in both groups. | researchgate.net |
| Critically Ill Patients | Hypocaloric vs. Normocaloric feeding | Protein synthesis was lower during hypocaloric feeding, leading to a more negative protein balance. | nih.gov |
Tissue-Specific Protein Synthesis (e.g., Muscle Protein Synthesis)
While whole-body measurements are informative, many research questions require understanding metabolism in specific tissues. DL-LEUCINE (2-13C) is extensively used to measure the fractional synthetic rate (FSR) of protein in tissues, particularly skeletal muscle. portlandpress.comnih.gov This involves obtaining tissue biopsies before and during the tracer infusion to measure the direct incorporation of [13C]leucine into tissue proteins. nih.govphysiology.org The plasma enrichment of α-ketoisocaproate (KIC), the keto-acid of leucine, is often used as a surrogate for the intracellular precursor pool enrichment, as it closely reflects the enrichment of leucyl-tRNA, the direct precursor for protein synthesis. portlandpress.comphysiology.org
Research using this technique has revealed that the increase in whole-body protein synthesis observed after feeding is largely driven by a doubling of the synthesis rate in muscle. nih.gov Skeletal muscle in a fed person can contribute to more than half of the total protein synthesis occurring in the whole body. nih.gov Studies have also examined how different factors, such as amino acid availability and exercise, stimulate muscle protein synthesis. For example, the infusion of a mixed amino acid solution can increase myofibrillar protein FSR by threefold. nih.gov
Table 2: Muscle Protein Fractional Synthetic Rates (FSR) Under Various Conditions
| Subject Group | Condition | Muscle Protein FSR (%/hour) | Reference |
|---|---|---|---|
| Healthy Adults | Fasted | ~0.04% | nih.gov |
| Healthy Adults | Fed | ~0.08% (doubled from fasted state) | nih.gov |
| Young Men | Basal (Fasted) | Myofibrillar: 0.027-0.034%Sarcoplasmic: 0.055-0.064% | nih.gov |
| Young Men | Amino Acid Infusion | Myofibrillar: ~0.08-0.10%Sarcoplasmic: ~0.11-0.13% | nih.gov |
Synthesis Rates of Specific Proteins (e.g., Apolipoproteins, Myofibrillar Proteins)
The tracer method can be refined further to measure the synthesis rates of individual proteins. This provides highly specific information about the regulation of particular metabolic pathways. researchgate.net By isolating specific proteins from plasma or muscle tissue subfractions, the incorporation of [13C]leucine can be determined for that protein alone. bioscientifica.comnih.gov
This approach has been vital in lipid metabolism research for measuring the production rates of apolipoproteins, the protein components of lipoproteins like VLDL and LDL. bioscientifica.comjci.org For instance, the fractional secretion rate (FSR) of apolipoprotein B-100 (apoB100), a key structural protein of VLDL and LDL, can be measured to understand how lipoprotein particles are produced by the liver. bioscientifica.com Similarly, in muscle, proteins can be separated into different fractions, such as myofibrillar (contractile proteins) and sarcoplasmic (cytosolic proteins), to determine their distinct synthesis rates in response to stimuli. nih.gov Research has shown that amino acid infusion stimulates the synthesis of myofibrillar proteins more robustly than sarcoplasmic proteins. nih.gov
Analysis of Amino Acid Metabolism and Intermediary Fluxes
Beyond protein synthesis, DL-LEUCINE (2-13C) is a powerful tool for investigating the broader pathways of amino acid metabolism, including how amino acids are shuttled between tissues, oxidized for energy, or converted into other metabolites. cambridge.org
Leucine Turnover and Oxidation Rates
Leucine turnover, or flux, represents the total rate at which leucine enters the free amino acid pool from protein breakdown and dietary intake. physiology.org Leucine oxidation is the irreversible catabolism of leucine for energy production. physiology.org This is quantified by measuring the amount of 13CO2 that appears in expired breath, which originates from the decarboxylation of the 13C-labeled leucine tracer. physiology.orgnih.gov A correction factor is typically applied to account for the retention of some CO2 in the body's bicarbonate pools. nih.govd-nb.info The rate of non-oxidative leucine disposal, which is an index of its use for protein synthesis, is calculated by subtracting the oxidation rate from the total turnover rate. physiology.orgd-nb.info
Studies comparing young and elderly men found that while post-absorptive leucine turnover and oxidation were similar, elderly men had a much higher splanchnic (gut and liver) extraction of dietary leucine after a meal, potentially reducing its availability for peripheral tissues like muscle. researchgate.net Other research has shown that starvation or diets rich in fat or protein increase the rate of leucine oxidation, whereas carbohydrate consumption significantly decreases it, indicating a protein-sparing effect of carbohydrates. nih.gov
Table 3: Leucine Kinetics in Response to Different States
| Study Population | Condition | Leucine Turnover (Flux) | Leucine Oxidation | Reference |
|---|---|---|---|---|
| Young & Elderly Men | Post-absorptive | ~1.80 µmol/kg/min | ~0.50-0.55 µmol/kg/min | researchgate.net |
| Obese Volunteers | Starvation (1 week) | Not specified | Increased from 1.4 to 1.8 mmol/h | nih.gov |
| Obese Volunteers | 500-cal Carbohydrate Diet | Not specified | Decreased from 1.3 to 0.6 mmol/h | nih.gov |
Branched-Chain Amino Acid Catabolism Pathways
Leucine is a branched-chain amino acid (BCAA), and its breakdown pathway is of significant interest in metabolic research. cambridge.org The first and rate-limiting step in BCAA catabolism is transamination, catalyzed by branched-chain aminotransferase (BCAT) enzymes, which converts leucine to its corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (KIC). frontiersin.orgfrontiersin.org This is followed by irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgfrontiersin.org
Using DL-LEUCINE (2-13C) allows researchers to trace the flow of carbon from leucine through these catabolic steps. frontiersin.org By measuring the enrichment of 13C in KIC, scientists can assess the activity of the first step of the pathway and use this as the precursor for both protein synthesis and oxidation calculations. portlandpress.comdiabetesjournals.org The subsequent appearance of 13CO2 from the tracer reflects the activity of the BCKDH complex and the complete oxidation of the leucine carbon skeleton. nih.gov This has been crucial in understanding how BCAA catabolism is regulated in different tissues and in disease states like obesity and diabetes, where BCAA metabolism is often dysregulated. nih.govresearchgate.net
Interconnections with other Amino Acid Pools (e.g., Alpha-Ketoisocaproate)
The metabolism of leucine is intricately linked with its corresponding alpha-keto acid, alpha-ketoisocaproate (KIC). DL-Leucine (2-13C) is a critical tool for studying this dynamic relationship. The first step in leucine catabolism is a reversible transamination reaction, primarily in skeletal muscle, catalyzed by the enzyme branched-chain amino transferase 2 (BCAT2), which converts leucine to KIC. mdpi.com Because of this rapid interconversion, the isotopic enrichment of plasma KIC is often used as a surrogate marker for the intracellular leucine enrichment, which is the direct precursor for protein synthesis. cambridge.org This approach is considered more accurate than relying on plasma leucine enrichment alone. cambridge.orgnih.gov
Studies using labeled leucine and KIC have quantified their interconversion and oxidation rates under different physiological states. For instance, research in sheep demonstrated how fasting alters the dynamics between leucine and KIC. nih.gov While leucine turnover decreased with fasting, KIC turnover increased, highlighting a shift in metabolic handling. nih.gov Such studies show that muscle tissue transitions from a net user to a net producer of both leucine and KIC during fasting to supply other tissues. nih.gov This demonstrates the utility of tracers like DL-Leucine (2-13C) in mapping the flow of amino acids and their keto-analogues between different body compartments.
| Metabolic Parameter | Fed State | Fasted State | Reference |
| Leucine Arterial Concentration (μmol/L) | 95 | Increased | nih.gov |
| KIC Arterial Concentration (μmol/L) | 6.5 | Increased | nih.gov |
| Leucine Turnover (μmol/min) | 108 | Decreased | nih.gov |
| KIC Turnover (μmol/min) | 9 | Increased | nih.gov |
| Leucine Oxidation (%) | ~15% | - | nih.gov |
| KIC Oxidation (%) | ~40% | - | nih.gov |
| Data derived from studies on sheep to illustrate the metabolic interplay between Leucine and KIC under different nutritional conditions. |
Investigation of Lipid Metabolism Pathways
DL-Leucine (2-13C) is a cornerstone tracer for investigating various facets of lipid metabolism, particularly the lifecycle of lipoproteins.
The synthesis and clearance rates of lipoproteins are determined using a precursor-product relationship, where a labeled amino acid like [¹³C]leucine is infused. bioscientifica.combioscientifica.com Leucine is a constituent of apolipoproteins, the protein components of lipoprotein particles such as Very Low-Density Lipoprotein (VLDL), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL). bioscientifica.com By tracking the rate at which ¹³C-leucine is incorporated into specific apolipoproteins (e.g., apoB-100 for VLDL and LDL, apoB-48 for chylomicrons, and apoA-I for HDL), researchers can calculate their production and fractional catabolic rates (FCR). bioscientifica.combioscientifica.com
This technique has been applied to understand dyslipidemia in various diseases. In a study of patients with analbuminemia, a condition characterized by the absence of serum albumin and severe hypercholesterolemia, infusion of a leucine stable isotope revealed that the high cholesterol was due to both increased production and decreased catabolism of apoB-containing lipoproteins. ahajournals.org Similarly, in patients with type 2 diabetes and nephropathy, [¹³C]leucine tracer studies showed that the associated hypertriglyceridemia was caused by decreased removal of VLDL-ApoB100, not overproduction. nih.gov
| Lipoprotein Parameter (Production Rate) | Analbuminemia Patients (mg/kg/day) | Control Subjects (mg/kg/day) | Reference |
| VLDL-apoB | 32.8 and 36.0 | 24.8 ± 5.9 | ahajournals.org |
| IDL-apoB | 32.1 and 27.2 | 16.4 ± 2.3 | ahajournals.org |
| LDL-apoB | 14.1 and 17.6 | 10.3 ± 1.2 | ahajournals.org |
| This table presents lipoprotein production rates in two sisters with analbuminemia compared to control subjects, as determined by a stable isotope-labeled leucine infusion study. |
The rate of leucine oxidation reflects the body's reliance on amino acids as an energy source. This is often in reciprocal balance with the oxidation of other fuels like fatty acids and glucose. nih.gov Research has shown that leucine is the only branched-chain amino acid that directly influences fatty acid oxidation in skeletal muscle, a process linked to mitochondrial biogenesis. nih.gov Therefore, by measuring leucine oxidation, researchers can infer shifts in the body's preference for fuel sources. For example, conditions that increase protein catabolism and leucine oxidation may correspond to altered fatty acid utilization. researchgate.net
Lipoprotein Kinetics and Synthesis
Interplay with Carbohydrate Metabolism
The metabolism of leucine is closely intertwined with that of carbohydrates, and DL-Leucine (2-13C) is used to explore this relationship, including glucose-sparing effects and broader patterns of substrate utilization.
Leucine administration has been shown to exert a glucose-sparing effect. Studies using tracers for both glucose and leucine metabolism have demonstrated that an infusion of leucine can lead to a decrease in the body's own production of glucose (hepatic glucose production) and a reduction in the metabolic clearance of glucose. researchgate.net This indicates that the availability of leucine and its metabolites as an energy source can reduce the demand for glucose.
Conversely, the provision of carbohydrates can spare protein. Studies during surgery and exercise have shown that glucose infusion significantly decreases the rate of leucine oxidation. nih.gov This effect appears to be dependent on the metabolic context, such as prior dietary protein intake. nih.gov In one study, glucose supplementation during exercise suppressed leucine oxidation by 20% in subjects who had consumed a high-protein diet, but not in those on a low-protein diet. nih.gov These findings, made possible by tracing leucine metabolism, highlight a reciprocal relationship where glucose can spare protein breakdown and leucine can spare glucose utilization.
| Metabolic Parameter | Saline Infusion (Control) | Leucine Infusion | Reference |
| Hepatic Glucose Production | Unchanged | Decreased | researchgate.net |
| Metabolic Clearance of Glucose | Unchanged | Decreased | researchgate.net |
| Lysine Catabolism | Unchanged | Decreased | researchgate.net |
| This table shows the effects of an intravenous L-leucine infusion on glucose and amino acid metabolism in healthy human subjects. |
DL-Leucine (2-13C) helps delineate the complex patterns of substrate choice for energy production. Leucine itself, through its catabolite KIC, can be further metabolized to serve as an energetic substrate for the TCA cycle. mdpi.com The body's selection of fuel—be it amino acids, fatty acids, or glucose—is tightly regulated and can be altered by nutritional status, physical activity, and disease states like obesity. frontiersin.org
Research comparing muscle cells from lean individuals and those with obesity found significant differences in substrate handling. frontiersin.org While myotubes from donors with obesity showed increased uptake of leucine, glucose, and fatty acids, their oxidative patterns were distinct: fatty acid oxidation was reduced, while glucose oxidation was increased. frontiersin.org Leucine oxidation, however, was not significantly different between the groups, suggesting complex regulatory mechanisms. frontiersin.org Studies under conditions of hormonal stress, such as hypercortisolemia, have used leucine tracers to show that while protein breakdown increases, the rise in energy expenditure is primarily fueled by fat oxidation, demonstrating how the body orchestrates the use of different substrates to meet metabolic demands. researchgate.net
| Substrate Metabolism in Myotubes | Lean Donors | Donors with Obesity | Reference |
| Oleic Acid (Fatty Acid) Uptake | Baseline | Increased | frontiersin.org |
| Oleic Acid (Fatty Acid) Oxidation | Baseline | Reduced | frontiersin.org |
| Glucose Uptake | Baseline | Increased | frontiersin.org |
| Glucose Oxidation | Baseline | Increased | frontiersin.org |
| Leucine Uptake | Baseline | Increased | frontiersin.org |
| Leucine Oxidation | Baseline | No Significant Difference | frontiersin.org |
| This table summarizes findings on the differences in energy substrate uptake and oxidation in skeletal muscle cells (myotubes) from lean individuals versus those with obesity. |
Glucose Sparing Effects (as observed via leucine metabolism)
Characterization of Metabolic Reprogramming in Biological Systems
The stable isotope-labeled compound DL-Leucine (2-13C) is a powerful tool in metabolic research for elucidating the intricate reprogramming of metabolic pathways in various biological systems. By tracing the path of the 13C-labeled carbon atom from leucine, researchers can gain a dynamic understanding of cellular metabolism that goes beyond static measurements of metabolite concentrations. chromservis.eu This approach allows for the assessment of metabolic fluxes, providing insights into the activities of specific pathways and how they are altered in different physiological and pathological states. chromservis.eu The use of stable isotopes like 13C is crucial for distinguishing between increased production and decreased consumption of metabolites, which can have vastly different biological interpretations. chromservis.eu
Metabolic reprogramming is a key feature of many biological processes, including cancer and viral infections, where cells alter their metabolic pathways to support rapid growth and survival. nih.govoup.combiomolther.org These changes often involve pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism. nih.gov Isotope tracing with compounds like DL-Leucine (2-13C) enables the detailed investigation of these alterations. nih.govresearchgate.netsemanticscholar.org
Studies in In Vitro Cell Culture Models (e.g., HEK293 cells, B-cells, Astrocytes, Microbial Communities)
In vitro cell culture models are fundamental for dissecting the metabolic reprogramming that occurs at the cellular level. The use of DL-Leucine (2-13C) in these models provides a detailed view of how different cell types utilize this essential amino acid and how its metabolic fate changes under specific conditions.
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used model in biomedical research. jimcontent.com Studies have shown that these cells exhibit a high rate of glycolysis, converting a significant portion of glucose to lactate (B86563). jimcontent.com Isotope labeling studies in HEK293 cells are instrumental in understanding amino acid metabolism. biorxiv.org For instance, while amino acid metabolism is generally lower in HEK293 cells compared to microorganisms like E. coli, specific metabolic activities can be observed and quantified using labeled precursors. biorxiv.org The consumption and production rates of various amino acids, including leucine, have been quantified in HEK293 cells, revealing insights into their metabolic requirements for processes like recombinant protein production. nih.gov
B-cells: B-cell activation and differentiation into antibody-producing plasma cells involve significant metabolic reprogramming to support proliferation and effector functions. nih.govhapres.com Upon activation, B-cells increase their uptake of nutrients like glucose and amino acids. hapres.com Tracing studies have shown that while glucose is a key substrate, amino acids such as leucine are also crucial. hapres.com Leucine and other branched-chain amino acids can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. hapres.com Isotopically nonstationary metabolic flux analysis in B-cells with tunable expression of the Myc oncoprotein has revealed that oncogenic Myc expression leads to a global upregulation of amino acid consumption relative to glucose. vanderbilt.edu
Astrocytes: Astrocytes play a critical role in brain energy metabolism, and leucine is considered a valuable fuel for these cells. researchgate.net Studies using 13C-labeled leucine have shown that human astrocytes can metabolize the carbon skeleton of leucine, introducing it into the TCA cycle to replenish intermediates and synthesize other amino acids like glutamate (B1630785) and glutamine. nih.gov This process is vital for supporting neuronal function and intercellular metabolic communication within the brain. researchgate.netnih.gov Research has also highlighted that the metabolism of leucine can be altered in disease states, such as Alzheimer's disease, potentially contributing to disrupted neurotransmitter homeostasis. nih.gov
Microbial Communities: Isotope tracing with labeled substrates is a key method for understanding the metabolic interactions within complex microbial communities. jove.comnih.gov By using compounds like 13C-labeled leucine, researchers can determine which members of a community are actively taking up and metabolizing specific amino acids. jove.comnih.gov This approach helps to unravel the fate of consumed nutrients and the metabolic origins of molecules synthesized by microorganisms. jove.com Such studies are crucial for understanding the ecological roles and metabolic capabilities of different microbial populations in various environments. frontiersin.orgoup.commpg.de
Table 1: Research Findings in In Vitro Cell Culture Models using Labeled Leucine
| Cell Model | Key Research Finding | Metabolic Pathway Implication | Reference |
|---|---|---|---|
| HEK293 Cells | Amino acid metabolism is less active than in microorganisms, but specific pathways can be quantified. | Provides a baseline for studying metabolic changes due to genetic modification or disease. | biorxiv.org |
| B-cells | Oncogenic Myc expression leads to a global increase in amino acid consumption relative to glucose. | Highlights the role of specific oncogenes in reprogramming cellular metabolism. | vanderbilt.edu |
| Astrocytes | Leucine's carbon skeleton is utilized for the synthesis of glutamine and for replenishing TCA cycle intermediates. | Demonstrates the importance of branched-chain amino acid metabolism in supporting brain function. | nih.gov |
| Microbial Communities | Isotope tracing reveals the partitioning of multiple nitrogen sources, including amino acids, through the metabolic network. | Allows for the quantitative analysis of nutrient utilization and metabolic cross-feeding within a community. | jove.com |
Research in Non-Human Animal Models (e.g., Rodents, Livestock)
Non-human animal models are indispensable for studying metabolic reprogramming in the context of a whole organism. The use of DL-Leucine (2-13C) in these models allows for the investigation of inter-organ metabolism and the systemic effects of metabolic changes.
Rodents: Rodent models, particularly mice, are frequently used to study human diseases and metabolic disorders. nih.gov In vivo turnover studies using labeled amino acids like 13C-leucine have been traditionally used to understand the physiology and pathophysiology of apolipoprotein metabolism. nih.gov In a mouse model of Sandhoff disease, a neurodegenerative lysosomal storage disorder, treatment with acetyl-DL-leucine was shown to normalize altered glucose and glutamate metabolism. nih.govresearchgate.net Specifically, it decreased the expression of glutamate dehydrogenase, which is involved in the conversion of glutamate to α-ketoglutarate for entry into the TCA cycle. nih.gov Leucine is also known to stimulate protein synthesis and has been studied for its effects on muscle mass and metabolism. frontiersin.orgnih.gov For example, research has examined the ability of leucine supplementation to counteract the effects of a low-protein diet on muscle protein synthesis. nih.gov
Livestock: In livestock, such as dairy cows, labeled leucine has been used to study protein metabolism and milk production. frontiersin.orgnih.gov By infusing lactating cows with L-[1-13C]leucine, researchers have been able to produce intrinsically labeled milk proteins (casein and whey). nih.govphysiology.org This allows for detailed studies of the metabolic fate of amino acids ingested as intact proteins. nih.gov Such research has shown a very efficient extraction of leucine by the mammary gland for milk protein synthesis. nih.gov Studies have also investigated the effects of dietary leucine supplementation on milk yield and composition, demonstrating its role in enhancing milk protein and fat production. frontiersin.org
Table 2: Research Findings in Non-Human Animal Models using Labeled Leucine
| Animal Model | Key Research Finding | Metabolic Pathway Implication | Reference |
|---|---|---|---|
| Mouse (Sandhoff Disease Model) | Acetyl-DL-leucine treatment normalized altered glucose and glutamate metabolism. | Suggests a therapeutic potential for targeting metabolic pathways in neurodegenerative diseases. | nih.govresearchgate.net |
| Mouse (Low-Protein Diet) | Leucine supplementation can reverse the negative effects of a low-protein diet on muscle protein synthesis. | Highlights leucine's role as a key regulator of muscle protein anabolism. | nih.gov |
| Lactating Dairy Cow | Efficient extraction of infused L-[1-13C]leucine by the mammary gland for the synthesis of labeled milk proteins. | Provides a method to study the digestion and metabolism of dietary proteins. | nih.govphysiology.org |
| Lactating Dairy Cow | Dietary leucine supplementation increased milk production and the content of protein and fat. | Demonstrates the role of specific amino acids in modulating productive efficiency in livestock. | frontiersin.org |
Assessment of Metabolic Pathways in Microbial Communities
Understanding the metabolic capabilities and interactions within microbial communities is a major focus of modern microbiology. nih.gov Isotope tracing with compounds like DL-Leucine (2-13C) is a powerful technique for assessing the metabolic pathways utilized by these complex assemblages. jove.comnih.gov This approach allows researchers to link specific metabolic functions to particular microbial taxa within a community. nih.gov
By providing a 13C-labeled substrate, such as leucine, to a microbial community, the flow of the labeled carbon can be traced into various cellular components, including proteinogenic amino acids and other metabolites. jove.com This provides direct evidence of which microorganisms are actively consuming the substrate and how they are metabolizing it. jove.comnih.gov For example, analyzing the 13C-labeling pattern of proteinogenic amino acids can reveal the metabolic origins of their carbon skeletons. jove.com
This methodology is essential for quantitatively exploring how metabolism operates when nutrients are provided as a mixture of different molecules, which is common in natural and industrial environments. jove.com It allows for an integrated analysis of the fate of consumed substrates within the cells of the community, providing a comprehensive overview of the partitioning of resources through the collective metabolic network. jove.com Such studies have been instrumental in elucidating the metabolic potential and expression along nutrient and energy gradients in diverse environments, from the oceans to the human gut. frontiersin.orgoup.com
Computational and Modeling Approaches in Dl Leucine 2 13c Tracer Studies
Principles of Isotopic Mass Isotopomer Distribution Analysis
When a 13C-labeled substrate like DL-LEUCINE (2-13C) is introduced into a biological system, the 13C atom is incorporated into downstream metabolites through a series of enzymatic reactions. This incorporation results in the formation of molecules that are identical in chemical formula but differ in molecular weight due to the presence of the heavy isotope. These molecules are known as mass isotopomers or isotopologues. nih.govresearchgate.net
Mass Spectrometry (MS) is the primary analytical technique used to measure the abundance of these mass isotopomers. The output is a mass isotopomer distribution (MID), which details the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). nih.govresearchgate.net M+0 represents the metabolite with no 13C atoms (all 12C), M+1 has one 13C atom, M+2 has two, and so on. nih.gov The specific MID of a metabolite is a direct consequence of the metabolic pathways that produced it. researchgate.netnih.gov
For example, the initial catabolism of DL-LEUCINE (2-13C) involves its transamination to α-ketoisocaproate (KIC), which retains the 13C label at the second carbon position. Subsequent reactions will transfer this labeled carbon into other molecules. The carbon at the 2-position of leucine (B10760876) eventually enters the tricarboxylic acid (TCA) cycle as part of acetyl-CoA. physiology.orgnih.gov By analyzing the MIDs of TCA cycle intermediates and other connected metabolites, researchers can deduce the relative contributions of different pathways to their production. researchgate.net Each unique pathway or combination of pathways generates a distinct labeling pattern, making the MID a rich source of information for quantifying metabolic fluxes. researchgate.net
Table 1: Illustrative Mass Isotopomer Distribution (MID) for a Hypothetical 4-Carbon Metabolite Derived from DL-LEUCINE (2-13C)
This table illustrates how the fractional abundance of mass isotopomers in a downstream product can reveal pathway activity. A higher M+1 abundance indicates a greater contribution from the tracer.
| Mass Isotopologue | Fractional Abundance (%) | Interpretation |
| M+0 | 85% | Represents the fraction of the metabolite synthesized from unlabeled, endogenous sources. |
| M+1 | 14% | Represents the fraction of the metabolite that has incorporated one 13C atom, originating from the DL-LEUCINE (2-13C) tracer. |
| M+2 | 1% | May represent incorporation from other labeled sources or the natural abundance of two 13C atoms. |
| M+3 | <0.1% | Typically within the range of natural abundance. |
| M+4 | <0.1% | Typically within the range of natural abundance. |
Metabolic Flux Analysis (MFA) Methodologies
Metabolic Flux Analysis (MFA) is a powerful computational technique that uses isotopic labeling data to quantify the rates of intracellular reactions. embopress.orgnih.gov It is considered the gold standard for determining metabolic fluxes in vivo. sci-hub.se The core principle of 13C-MFA is to use the experimentally measured MIDs to solve for the unknown fluxes in a metabolic network model. biorxiv.org
Steady-State 13C Metabolic Flux Analysis (SS-MFA) is the classic MFA approach. It is applied to systems that are in both a metabolic and isotopic steady state. researchgate.netoup.com A metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. rsc.orgfrontiersin.org An isotopic steady state means that the isotopic enrichment of each carbon atom in the metabolites is also constant. oup.comrsc.org
In a typical SS-MFA experiment, cells are cultured with a 13C-labeled substrate like DL-LEUCINE (2-13C) for a duration long enough to achieve this isotopic equilibrium. researchgate.net The labeling patterns of metabolites, often protein-bound amino acids which reflect the labeling of their precursor pools over time, are then measured. sci-hub.seresearchgate.net A computational model, which includes the stoichiometry of the metabolic network and the carbon atom transitions for each reaction, is used to simulate the expected MIDs for a given set of fluxes. By minimizing the difference between the simulated and experimentally measured MIDs, the best-fit flux distribution is determined. biorxiv.orgoup.com
Isotopically Nonstationary 13C Flux Analysis (INST-MFA) is a more advanced method applicable to systems at a metabolic steady state but not an isotopic steady state. vanderbilt.edunih.govresearchgate.net This technique involves analyzing the transient changes in isotopic labeling over time, typically by collecting samples at multiple time points shortly after the introduction of the 13C tracer. vanderbilt.edufrontiersin.org
INST-MFA is particularly valuable for systems where achieving a full isotopic steady state is difficult or slow, such as in studies of autotrophic organisms, animal cell cultures, or complex plant tissues. nih.govpnas.orgnih.gov Because it captures the dynamic incorporation of the label, INST-MFA can provide higher resolution for certain fluxes and can even be used to estimate the size of intracellular metabolite pools, a capability that SS-MFA lacks. vanderbilt.edunih.gov However, the experimental and computational complexity is significantly greater, as it requires the solution of systems of differential equations to model the labeling dynamics. rsc.orgnih.gov
Table 2: Comparison of Steady-State and Isotopically Nonstationary MFA
This table highlights the key differences, advantages, and disadvantages of the two primary MFA methodologies.
| Feature | Steady-State 13C MFA (SS-MFA) | Isotopically Nonstationary 13C MFA (INST-MFA) |
| System State | Metabolic and Isotopic Steady State researchgate.netfrontiersin.org | Metabolic Steady State, Isotopic Non-Steady State frontiersin.orgvanderbilt.edu |
| Experimental Sampling | Single time point after reaching isotopic equilibrium researchgate.net | Multiple time points during the isotopic transient phase vanderbilt.edufrontiersin.org |
| Computational Model | Algebraic equations nih.gov | System of ordinary differential equations (ODEs) rsc.orgnih.gov |
| Key Advantages | Simpler experimental and computational setup researchgate.net | Can resolve fluxes in systems that don't reach isotopic steady state, provides higher flux resolution, can estimate pool sizes vanderbilt.edunih.govpnas.org |
| Key Disadvantages | Not suitable for all systems (e.g., slow-growing organisms), cannot determine metabolite pool sizes nih.govnih.gov | Experimentally demanding, computationally intensive rsc.orgresearchgate.net |
The core of any MFA study is a computational optimization problem. nih.govnih.gov The goal is to find the set of metabolic flux values (the parameters) that best explains the experimentally measured isotopic labeling data. biorxiv.org This is achieved by iteratively adjusting the flux values in the metabolic model, calculating the resulting theoretical MIDs for each iteration, and comparing them to the measured data. frontiersin.orgsci-hub.se
The discrepancy between the model-predicted and measured labeling patterns is quantified using an objective function, typically the sum of squared residuals. researchgate.netresearchgate.net Numerical optimization algorithms are then employed to minimize this objective function, thereby finding the flux distribution that provides the best fit to the data. nih.govfrontiersin.org This process is essentially a sophisticated form of curve fitting, where the model is fitted to the complex isotopic enrichment profiles. researchgate.net Once an optimal solution is found, statistical analyses, such as chi-square tests, are performed to assess the goodness-of-fit and to calculate confidence intervals for the estimated fluxes, ensuring the reliability of the results. biorxiv.org
Isotopically Nonstationary 13C Flux Analysis (INST-MFA)
Metabolic Network Reconstruction and Simulation
The accuracy of any MFA study is fundamentally dependent on the quality of the underlying metabolic network model. frontiersin.org This model serves as the mathematical representation of the cell's metabolism, defining the scope of the flux analysis. frontiersin.orgosti.gov
Reconstructing a metabolic network involves compiling a list of all relevant biochemical reactions, their stoichiometry (the relative quantities of reactants and products), and the cellular location of each reaction. osti.govoup.com This information is often sourced from genome annotations and biochemical databases like KEGG and MetaCyc. osti.govnih.gov For a tracer study using DL-LEUCINE (2-13C), the network must include the pathways of leucine catabolism and all interconnected pathways, such as the TCA cycle, glycolysis, and gluconeogenesis, to accurately simulate the propagation of the 13C label. nih.gov
A critical component of the metabolic network model for 13C-MFA is the carbon atom transition map (or atom mapping model). frontiersin.orgosti.gov This map explicitly defines, for every reaction in the network, how the carbon atoms of the substrate molecules are rearranged to form the product molecules. uminho.ptuminho.pt It is this detailed tracking of individual atoms that allows the model to predict the specific labeling pattern of a product based on the labeling pattern of its precursors. osti.gov
For example, in the transamination of DL-LEUCINE (2-13C) to α-ketoisocaproate (KIC), the atom map specifies that the carbon at position 2 of leucine becomes the carbon at position 2 of KIC. When KIC is further metabolized, the map continues to track the fate of this specific 13C atom. physiology.orgnih.gov These maps are the foundation upon which the entire simulation of isotope labeling is built. Without accurate atom transitions, it would be impossible to correctly link the measured MIDs to the intracellular fluxes that generated them. frontiersin.orguminho.pt
Compartmental Modeling in Complex Biological Systems (e.g., neuronal-glial metabolism)
The use of DL-LEUCINE (2-13C) in conjunction with compartmental modeling has been instrumental in dissecting the intricate metabolic relationships within complex biological systems, most notably the brain. The metabolic compartmentalization of the brain, particularly between neurons and glial cells (astrocytes), necessitates the use of multi-compartment mathematical models to accurately interpret data from 13C tracer studies. researchgate.netresearchgate.netfrontiersin.org These models are essential for quantifying metabolic fluxes that are not directly measurable. researchgate.net
A prevalent approach is the two-compartment model, which distinguishes between astrocytic and neuronal metabolism. researchgate.netnih.gov In this framework, astrocytes and neurons are treated as distinct metabolic pools connected by the exchange of key metabolites. frontiersin.org When 13C-labeled substrates like DL-LEUCINE (2-13C) are introduced, the model tracks the distribution of the 13C label through various metabolic pathways in each compartment. By analyzing the 13C enrichment in metabolites like glutamate (B1630785), glutamine, and lactate (B86563) over time using techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can estimate the rates of major metabolic pathways. researchgate.netresearchgate.net
Leucine plays a significant role in neuronal-glial metabolism, not just as an energy substrate but also as a crucial nitrogen donor for the synthesis of the neurotransmitter glutamate. researchgate.netnih.gov Astrocytes can metabolize branched-chain amino acids (BCAAs) like leucine, transferring the amino group to α-ketoglutarate to form glutamate, which is then converted to glutamine. researchgate.netnih.gov This astrocytic glutamine is subsequently transported to neurons, where it serves as a precursor for the replenishment of the neuronal glutamate pool, completing the glutamate-glutamine cycle. frontiersin.orgnih.gov The carbon skeleton of leucine, after transamination, can enter the Tricarboxylic Acid (TCA) cycle as acetyl-CoA, contributing to energy metabolism. frontiersin.org
Studies using [U-13C]leucine in human cortical slices have demonstrated that astrocytes actively metabolize the carbon skeleton of BCAAs to support the synthesis of glutamine and other amino acids. nih.gov The 13C-enrichment patterns observed in metabolites confirm that leucine metabolism is intricately linked to the TCA cycle and amino acid synthesis within these cells. nih.gov Impairments in this metabolic pathway have been observed in astrocyte models of Alzheimer's disease, highlighting its importance in brain health. nih.gov
Compartmental models are parameterized with rates representing specific metabolic pathways. The table below lists key metabolic fluxes often determined in neuronal-glial models using 13C tracers.
| Parameter/Flux | Description | Role in Neuronal-Glial Metabolism | Relevant Compounds |
| VNT | Glutamate-Glutamine Cycle Flux | Rate of glutamine synthesis in astrocytes and its transfer to neurons for conversion to glutamate. frontiersin.org | Glutamate, Glutamine, DL-LEUCINE (2-13C) |
| VTCA(n) | Neuronal TCA Cycle Flux | Rate of energy production in neurons. nih.gov | Acetyl-CoA, α-ketoglutarate, Glutamate |
| VTCA(g) | Glial (Astrocyte) TCA Cycle Flux | Rate of energy production and biosynthesis in astrocytes. | Acetyl-CoA, α-ketoglutarate, Glutamine |
| VPC | Pyruvate Carboxylase Flux | Anaplerotic flux, primarily in astrocytes, replenishing TCA cycle intermediates. frontiersin.org | Pyruvate, Oxaloacetate |
| Vx | Glutamate/α-ketoglutarate Exchange Rate | Rate of exchange between the mitochondrial and cytosolic pools of glutamate and α-ketoglutarate. frontiersin.org | Glutamate, α-ketoglutarate |
This table summarizes key metabolic fluxes quantified using compartmental models in neuronal-glial systems. The specific rates are determined by fitting the model to experimental 13C labeling data from tracers like DL-LEUCINE (2-13C).
Integration of Multi-Omics Data for Flux Determination
While 13C metabolic flux analysis (MFA) using tracers like DL-LEUCINE (2-13C) provides a direct measure of pathway activity, its explanatory power is significantly enhanced when integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. biorxiv.orgresearchgate.netescholarship.org This multi-omics approach provides a more holistic view of cellular regulation and allows for the construction of more accurate and predictive metabolic models. biorxiv.orgbiorxiv.org
The premise of this integration is that metabolic fluxes are ultimately controlled by the expression of genes, the abundance of proteins (enzymes), and the concentrations of metabolites. escholarship.org For instance, transcriptomic data (measuring mRNA levels) and proteomic data (measuring protein levels) can be used to constrain the maximum possible flux through a given reaction in a metabolic model, a technique known as constraint-based modeling. escholarship.org If the expression of a gene encoding a specific enzyme is low, the corresponding metabolic flux is likely to be constrained.
Flux Balance Analysis (FBA) is a common computational method used with genome-scale metabolic models (GEMs) to predict metabolic flux distributions. biorxiv.org Standard FBA relies on stoichiometric constraints and an assumed biological objective (e.g., maximization of biomass). However, its predictive accuracy can be improved by incorporating multi-omics data. For example, integrating transcriptomic data can help refine the active metabolic network under specific conditions, leading to more realistic flux predictions. biorxiv.org
The integration process can be summarized in the following workflow:
Data Acquisition : Parallel experiments are conducted to gather multi-omics datasets (e.g., transcriptomics via RNA-Seq, proteomics via mass spectrometry) and 13C-labeling data from cells cultured with a tracer like DL-LEUCINE (2-13C). biorxiv.orgresearchgate.net
Model Reconstruction : A genome-scale metabolic model is reconstructed for the organism or cell type under study. biorxiv.org These models contain a comprehensive list of all known metabolic reactions.
Data Integration : The multi-omics data are mapped onto the metabolic network to set constraints on reaction fluxes. For example, enzyme abundance data from proteomics can define the upper bounds for the rates of the reactions they catalyze. escholarship.org
Flux Calculation : 13C-MFA is performed on a core part of the metabolism to determine key intracellular fluxes with high precision. biorxiv.org These experimentally determined fluxes serve as fixed points or stringent constraints for the genome-scale model.
Integrated Analysis : The constrained, genome-scale model is then used to predict a global flux distribution that is consistent with both the omics data and the 13C-tracer results. biorxiv.orgbiorxiv.org
This integrated approach helps to identify metabolic bottlenecks, understand complex regulatory mechanisms, and define metabolic phenotypes more accurately than any single omics technique alone. biorxiv.orgnih.gov For example, an integrated analysis might reveal that while the genes for a particular pathway are highly expressed, the actual metabolic flux is low due to post-transcriptional regulation or limitations in substrate availability, a level of insight that requires the combination of transcriptomics and fluxomics. biorxiv.org
| Omics Data Type | Information Provided | Application in Flux Determination |
| Genomics | The complete set of metabolic genes. | Forms the basis for reconstructing genome-scale metabolic models. biorxiv.org |
| Transcriptomics | Gene expression levels (mRNA). | Constrains the activity of metabolic pathways by indicating which enzymes are likely being produced. escholarship.org |
| Proteomics | Protein (enzyme) abundance. | Provides a more direct constraint on maximum reaction rates than transcriptomics. escholarship.org |
| Metabolomics | Concentrations of metabolites. | Offers insights into the metabolic state and can be used to validate model predictions and identify thermodynamic driving forces. |
| Fluxomics (13C-MFA) | Intracellular reaction rates (fluxes). | Provides quantitative, ground-truth data on pathway usage that is integrated into models to improve the accuracy of global flux predictions. researchgate.net |
This table outlines the contribution of different omics data types to the integrated determination of metabolic fluxes, a process where data from tracers like DL-LEUCINE (2-13C) is a key component.
Considerations and Limitations in Dl Leucine 2 13c Tracer Research
Dynamics and Heterogeneity of Precursor Pools
A fundamental assumption in many tracer studies is the existence of a homogenous intracellular amino acid pool that serves as the precursor for protein synthesis. nih.gov However, extensive research has demonstrated that this is an oversimplification. The isotopic enrichment of the true precursor for protein synthesis, leucyl-tRNA, can differ significantly from more easily accessible pools like plasma leucine (B10760876) or intracellular free leucine. nih.govdiabetesjournals.org
Studies have shown that plasma and tissue fluid α-ketoisocaproate (KIC), the transamination product of leucine, and plasma leucine enrichments are consistently higher than that of leucyl-tRNA. nih.gov This suggests that the transamination pool derives a greater proportion of its leucine from extracellular sources compared to the pool used for protein synthesis (acylation). nih.gov Consequently, using plasma KIC enrichment as a surrogate for leucyl-tRNA enrichment can lead to a substantial underestimation of muscle protein synthesis rates. nih.gov In contrast, the enrichment of tissue fluid leucine has been found to be a more valid surrogate for leucyl-tRNA enrichment. nih.govdiabetesjournals.org
Isotopic Dilution and Tracer Recycling Effects
Isotopic dilution occurs when the labeled tracer is diluted by unlabeled endogenous compounds, which can affect the accuracy of metabolic rate calculations. copernicus.org This is a particularly relevant issue when studying tissues that metabolize nutrients from various sources. For example, in ex vivo human liver tissue studies, the presence of serum-derived unlabeled (12C) nutrients can dilute the 13C tracer, leading to lower observed 13C enrichment in metabolites. diva-portal.org
Tracer recycling, the re-entry of the tracer into the metabolic system after its initial incorporation and subsequent breakdown, can also complicate the interpretation of results. bioscientifica.com For instance, in studies of protein synthesis, the breakdown of newly synthesized, labeled proteins can release the 13C-leucine back into the precursor pool, artificially inflating the measured enrichment and leading to an underestimation of true synthesis rates.
Comparing results from different tracer methodologies, such as labeling the animal versus labeling the diet, has highlighted the impact of these effects. Studies in pigs have shown that the real digestibility and endogenous losses of leucine were higher when determined by labeling the pig with a continuous infusion of [1-13C]leucine compared to labeling the feedstuff. cambridge.orgnih.gov This discrepancy is attributed to either an inadequate estimation of endogenous protein enrichment or the significant recycling of dietary nitrogen. cambridge.orgnih.gov
Methodological Challenges in Specific Sample Types (e.g., low concentration samples)
The accurate measurement of isotopic enrichment in samples with low concentrations of the target analyte presents a significant methodological challenge. metsol.com This is often the case when analyzing protein hydrolysates from tissues with low protein yield. metsol.com Insufficient peak area during analysis can compromise the accuracy of the results. metsol.com
To address this, researchers have employed strategies such as increasing the injection volume during analysis. metsol.com However, even with such adjustments, some low-concentration samples may fail to yield sufficient signal for precise analysis. metsol.com The development of highly sensitive analytical techniques is crucial for overcoming these limitations.
Interpretational Frameworks for Isotopic Data
The interpretation of isotopic data requires a robust theoretical framework and sophisticated modeling approaches. vanderbilt.edunih.gov 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses isotopic labeling data, along with a biochemical reaction network model, to estimate intracellular metabolic fluxes. nih.govresearchgate.netsci-hub.se This method provides a more comprehensive understanding of metabolic pathways than can be obtained from labeling data alone. nih.gov
However, the accuracy of 13C-MFA is dependent on several factors, including the experimental design, the choice of tracer, and the completeness of the metabolic model. vanderbilt.eduresearchgate.net For instance, the selection of the 13C-labeled substrate can significantly impact the precision of the estimated fluxes. researchgate.net Furthermore, reaching an isotopic steady state, where the isotopic labeling of metabolites is constant over time, is a key assumption in many MFA models. researchgate.netnih.gov The time required to reach this state can vary significantly between different metabolites and pathways. nih.gov
Recent advancements in interpretational frameworks, such as those incorporating data from multiple parallel tracer experiments, have improved the precision and scope of 13C-MFA. vanderbilt.edusci-hub.se
Development of Novel Tracers and Analytical Technologies
Continuous advancements in tracer design and analytical technology are expanding the capabilities of metabolic research. The development of novel tracers allows for the investigation of specific metabolic pathways with greater precision. vanderbilt.eduresearchgate.net For example, the use of multiple labeled tracers in parallel experiments can provide more comprehensive data for flux analysis. vanderbilt.edu
In terms of analytical technology, tandem mass spectrometry (MS/MS) has emerged as a powerful tool that provides more detailed labeling information than traditional mass spectrometry, leading to improved flux quantification. frontiersin.org The development of high-resolution mass spectrometry techniques, such as GC-MS and LC-MS, has also been instrumental in advancing the field. nih.gov Furthermore, the use of isotope ratio mass spectrometry (IRMS) is necessary for the analysis of certain carbon-based tracers like [13C]-leucine, although this requires specialized instrumentation. nih.gov
The table below summarizes some of the research findings related to the considerations and limitations in DL-LEUCINE (2-13C) tracer research.
| Consideration/Limitation | Key Finding | Implication | Reference(s) |
| Precursor Pool Heterogeneity | The isotopic enrichment of leucyl-tRNA, the direct precursor for protein synthesis, differs from that of plasma leucine and KIC. | Using plasma KIC as a surrogate for leucyl-tRNA can lead to underestimation of protein synthesis rates. | nih.gov, diabetesjournals.org |
| Isotopic Dilution | The presence of unlabeled nutrients from sources like serum can dilute the 13C tracer in ex vivo tissue studies. | Observed 13C enrichment may be lower than the true value, potentially affecting flux calculations. | diva-portal.org |
| Tracer Recycling | Re-entry of the tracer into the metabolic system after protein breakdown can occur. | Can lead to an underestimation of true synthesis rates if not properly accounted for. | cambridge.org, nih.gov, bioscientifica.com |
| Low Concentration Samples | Insufficient analyte concentration can lead to inaccurate isotopic enrichment measurements. | Limits the ability to study certain tissues or protein fractions with low abundance. | metsol.com |
| Interpretational Frameworks | 13C-MFA provides quantitative flux estimates but relies on assumptions like isotopic steady state. | The choice of model and experimental design is critical for accurate results. | vanderbilt.edu, nih.gov, researchgate.net, nih.gov |
| Novel Tracers & Tech | Tandem MS and multi-tracer experiments offer enhanced data for metabolic analysis. | Provides more precise and comprehensive insights into metabolic pathways. | vanderbilt.edu, frontiersin.org |
Q & A
Q. What are the established synthetic routes for DL-LEUCINE (2-13C), and how is its isotopic purity validated?
DL-LEUCINE (2-13C) is synthesized via isotope incorporation during precursor synthesis. For example, N-phthalyl derivatives of leucine can be prepared by reacting equimolar DL-leucine with phthalic anhydride at 150°C for 25 minutes, followed by recrystallization from cyclohexane to achieve high purity . Isotopic purity (≥99% 13C) is validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, 13C-NMR can confirm the position-specific labeling by observing chemical shifts at the C2 position, while isotope ratio mass spectrometry (IRMS) quantifies isotopic enrichment .
Q. What analytical techniques are critical for characterizing DL-LEUCINE (2-13C) in experimental workflows?
Key techniques include:
Q. Table 1: Key Analytical Parameters for DL-LEUCINE (2-13C)
| Parameter | Method | Target Specification |
|---|---|---|
| Isotopic purity (13C) | 13C-NMR/MS | ≥99 atom % 13C |
| Chemical purity | HPLC | ≥98% |
| Melting point | Differential scanning calorimetry | 293–296°C (sublimation) |
Advanced Research Questions
Q. How can DL-LEUCINE (2-13C) be integrated into metabolic flux analysis (MFA) to study branched-chain amino acid (BCAA) catabolism?
DL-LEUCINE (2-13C) is used as a tracer to quantify carbon flux through pathways like the tricarboxylic acid (TCA) cycle. For example, in cardiac hypertrophy studies, hyperpolarized [2-13C]pyruvate traced glucose-derived acetyl-CoA entry into the TCA cycle . Similarly, feeding cells or tissues with DL-LEUCINE (2-13C) allows tracking of 13C-labeled intermediates (e.g., ketoisocaproate) via LC-MS/MS. Methodological considerations:
- Pulse-chase experiments : To capture dynamic flux.
- Isotopomer spectral analysis : To model fractional enrichment in metabolites.
- Control experiments : Use unlabeled leucine to correct for natural isotope abundance .
Q. What experimental strategies mitigate isotopic dilution effects when using DL-LEUCINE (2-13C) in cell culture studies?
Isotopic dilution occurs due to endogenous unlabeled leucine pools. Strategies include:
- Pre-equilibration : Pre-treat cells with 13C-free media to deplete intracellular leucine.
- High-specific-activity tracer : Use DL-LEUCINE (2-13C) at ≥99% isotopic purity to minimize dilution .
- Compartmental modeling : Adjust flux calculations for intracellular dilution factors.
- Parallel experiments : Validate results with complementary tracers (e.g., [15N]-labeled leucine) .
Q. How can contradictory data in isotopic tracing studies using DL-LEUCINE (2-13C) be resolved?
Contradictions often arise from:
- Batch variability : Ensure consistent isotopic purity (e.g., 99% vs. 98% 13C) across experiments .
- Sample preparation artifacts : Acid hydrolysis during extraction may degrade 13C-labeled intermediates. Use gentler methods (e.g., methanol-chloroform extraction).
- Analytical sensitivity : Low-abundance isotopomers require high-resolution MS or NMR. Cross-validate with multiple techniques .
Q. Table 2: Common Pitfalls in Isotopic Tracing with DL-LEUCINE (2-13C)
| Pitfall | Mitigation Strategy |
|---|---|
| Isotopic dilution | Pre-equilibrate cells; use high-purity tracer |
| Batch variability | Source from certified suppliers (e.g., ≥99% 13C) |
| Analytical noise | Use high-resolution MS (e.g., Orbitrap) |
Methodological and Ethical Considerations
Q. How should researchers design studies using DL-LEUCINE (2-13C) to align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Feasible : Pilot experiments to confirm tracer uptake rates in the model system.
- Novel : Focus on unresolved questions (e.g., BCAA flux in cancer vs. normal cells).
- Ethical : Adhere to institutional guidelines for isotope use and disposal.
- Relevant : Link to broader metabolic dysregulation contexts (e.g., insulin resistance) .
Q. What are best practices for citing and reproducing studies involving DL-LEUCINE (2-13C)?
- Literature reviews : Use databases like SciFinder to identify primary synthesis protocols .
- Reproducibility : Document isotopic purity, storage conditions (−20°C), and analytical parameters (e.g., HPLC gradients) in supplementary materials .
- Citations : Prioritize original methods papers over commercial product descriptions .
Data Presentation and Validation
Q. How should isotopic incorporation data from DL-LEUCINE (2-13C) be statistically analyzed and visualized?
Q. Table 3: Example Data from a Hypothetical Flux Analysis
| Metabolite | % 13C Enrichment (Mean ± SD) | p-value (vs. Control) |
|---|---|---|
| Ketoisocaproate | 45.2 ± 3.1 | <0.01 |
| Acetyl-CoA | 12.8 ± 1.9 | 0.15 |
Q. What quality control steps ensure the reliability of DL-LEUCINE (2-13C) in longitudinal studies?
- Stability testing : Monitor degradation under storage conditions via periodic HPLC.
- Inter-laboratory validation : Share samples with collaborating labs to cross-check enrichment levels.
- Blind analysis : Perform MS/NMR analyses without knowledge of experimental groups to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
